molecular formula C18H20N2O3 B11939423 N,N'-(oxydibenzene-4,1-diyl)dipropanamide

N,N'-(oxydibenzene-4,1-diyl)dipropanamide

Cat. No.: B11939423
M. Wt: 312.4 g/mol
InChI Key: QHUVAYOIAHAHRO-UHFFFAOYSA-N
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Description

N,N’-(Oxydibenzene-4,1-diyl)dipropanamide is an organic compound with the molecular formula C16H16N2O3. It is a derivative of acetamide and is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by the presence of two acetamide groups attached to a central oxydibenzene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(oxydibenzene-4,1-diyl)dipropanamide typically involves the reaction of 4,4’-oxydianiline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4,4’-Oxydianiline+Acetic AnhydrideN,N’-(Oxydibenzene-4,1-diyl)dipropanamide+Acetic Acid\text{4,4'-Oxydianiline} + \text{Acetic Anhydride} \rightarrow \text{N,N'-(Oxydibenzene-4,1-diyl)dipropanamide} + \text{Acetic Acid} 4,4’-Oxydianiline+Acetic Anhydride→N,N’-(Oxydibenzene-4,1-diyl)dipropanamide+Acetic Acid

The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N,N’-(oxydibenzene-4,1-diyl)dipropanamide may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Oxydibenzene-4,1-diyl)dipropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The acetamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N’-(Oxydibenzene-4,1-diyl)dipropanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as an impurity standard in pharmaceutical analysis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N’-(oxydibenzene-4,1-diyl)dipropanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(Oxydi-4,1-phenylene)diacetamide
  • 4,4’-Diacetamidodiphenyl ether
  • 4,4’-Oxybis(acetanilide)

Uniqueness

N,N’-(Oxydibenzene-4,1-diyl)dipropanamide is unique due to its specific structural features, which confer distinct chemical and physical properties

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

N-[4-[4-(propanoylamino)phenoxy]phenyl]propanamide

InChI

InChI=1S/C18H20N2O3/c1-3-17(21)19-13-5-9-15(10-6-13)23-16-11-7-14(8-12-16)20-18(22)4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

QHUVAYOIAHAHRO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC

Origin of Product

United States

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